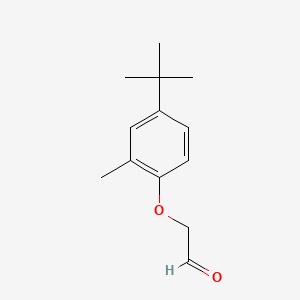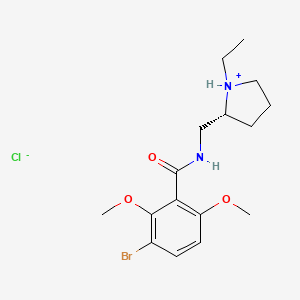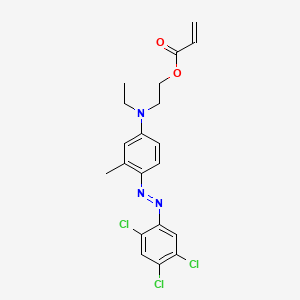
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is a complex organic compound with a unique structure that includes an acrylate group, a diazo group, and a trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate typically involves multiple steps. The process begins with the preparation of the diazo compound, which is then reacted with an appropriate acrylate precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of diazo compounds on biological systems.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazenyl)phenyl)amino)ethyl acrylate
- 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
7383-51-9 |
|---|---|
Formule moléculaire |
C20H20Cl3N3O2 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
2-[N-ethyl-3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]anilino]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3 |
Clé InChI |
YIJLNNAGCWRDLZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


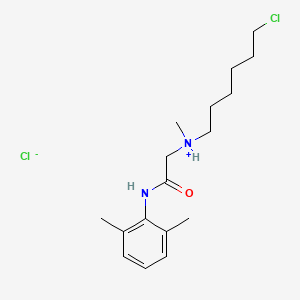
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)


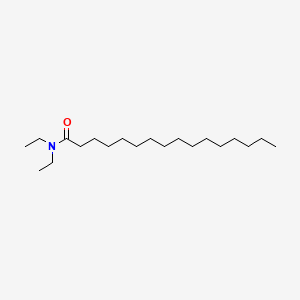


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
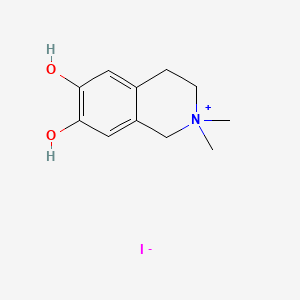
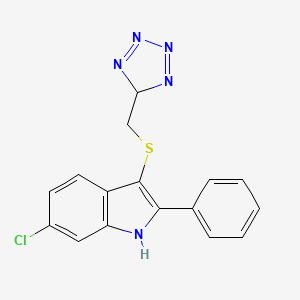
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
